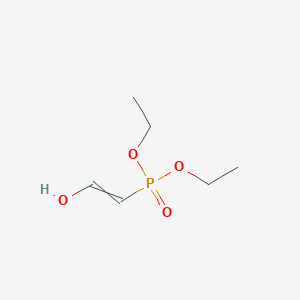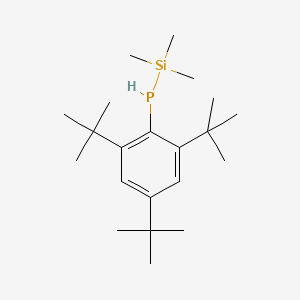
(2,4,6-Tri-tert-butylphenyl)(trimethylsilyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4,6-Tri-tert-butylphenyl)(trimethylsilyl)phosphane is an organophosphorus compound characterized by the presence of a phosphane group attached to a 2,4,6-tri-tert-butylphenyl ring and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Tri-tert-butylphenyl)(trimethylsilyl)phosphane typically involves the reaction of 2,4,6-tri-tert-butylphenylphosphine with chlorotrimethylsilane. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures, followed by warming to room temperature. The general reaction scheme is as follows:
2,4,6-Tri-tert-butylphenylphosphine+Chlorotrimethylsilane→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,4,6-Tri-tert-butylphenyl)(trimethylsilyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Substitution: Reagents like halides or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Scientific Research Applications
Chemistry
In chemistry, (2,4,6-Tri-tert-butylphenyl)(trimethylsilyl)phosphane is used as a ligand in coordination chemistry. Its steric bulk can influence the reactivity and stability of metal complexes.
Biology and Medicine
Industry
In industry, this compound can be used in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mechanism of Action
The mechanism by which (2,4,6-Tri-tert-butylphenyl)(trimethylsilyl)phosphane exerts its effects is largely dependent on its role in specific reactions. As a ligand, it can coordinate to metal centers, influencing their electronic and steric properties. The molecular targets and pathways involved would vary based on the specific application and reaction context.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tri-tert-butylphenylphosphine
- 2,4-Di-tert-butyl-6-methylphenylphosphine
Comparison
Compared to similar compounds, (2,4,6-Tri-tert-butylphenyl)(trimethylsilyl)phosphane is unique due to the presence of both the tri-tert-butylphenyl and trimethylsilyl groups. This combination provides distinct steric and electronic properties, making it a valuable ligand in coordination chemistry and a versatile reagent in organic synthesis.
Properties
CAS No. |
91425-17-1 |
|---|---|
Molecular Formula |
C21H39PSi |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
(2,4,6-tritert-butylphenyl)-trimethylsilylphosphane |
InChI |
InChI=1S/C21H39PSi/c1-19(2,3)15-13-16(20(4,5)6)18(22-23(10,11)12)17(14-15)21(7,8)9/h13-14,22H,1-12H3 |
InChI Key |
FZWHVJADXXDNOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P[Si](C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


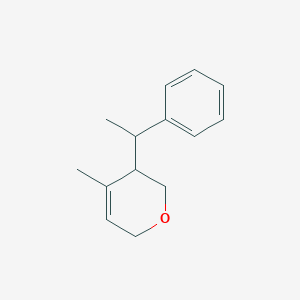
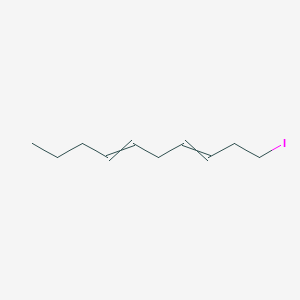
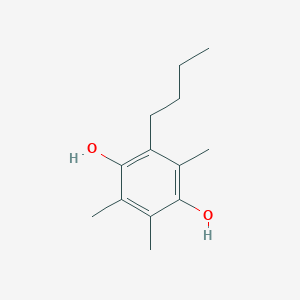
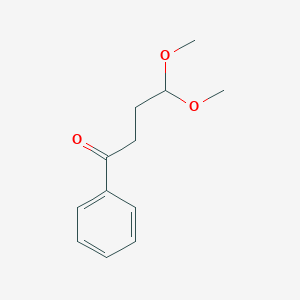
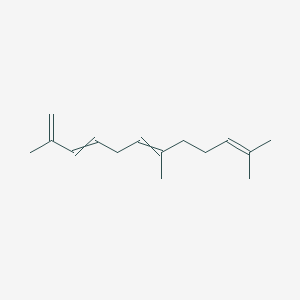
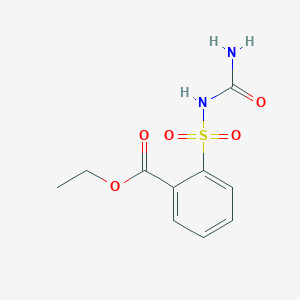
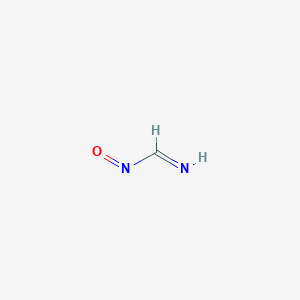
![6-[(Heptylamino)methyl]-4-methoxypyridin-3-OL](/img/structure/B14354559.png)

![1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene](/img/structure/B14354566.png)
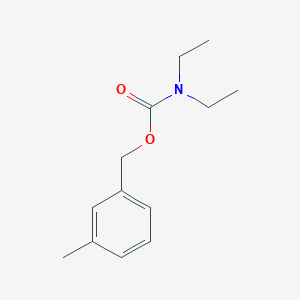
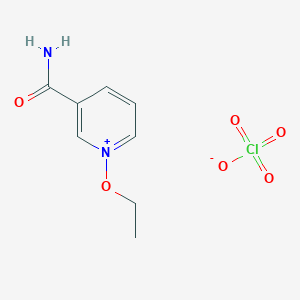
![(6Z)-6-[(4-Chlorophenyl)imino]-7-undecyl-1,3-benzoxazole-2,5(3H,6H)-dione](/img/structure/B14354582.png)
